Dimethoxyphosphoryl-(4-methylphenyl)methanone
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Overview
Description
Dimethoxyphosphoryl-(4-methylphenyl)methanone, also known as phosphonic acid, P-(4-methylbenzoyl)-, dimethyl ester, is a chemical compound with the molecular formula C10H13O4P and a molecular weight of 228.18 g/mol . This compound is characterized by its unique structure, which includes a dimethoxyphosphoryl group attached to a 4-methylphenyl ring.
Preparation Methods
The synthesis of dimethoxyphosphoryl-(4-methylphenyl)methanone typically involves the reaction of 4-methylbenzoyl chloride with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Dimethoxyphosphoryl-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethoxyphosphoryl-(4-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize it in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethoxyphosphoryl-(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Dimethoxyphosphoryl-(4-methylphenyl)methanone can be compared with other similar compounds such as:
Dimethoxyphosphoryl-(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methyl group.
Dimethoxyphosphoryl-(4-nitrophenyl)methanone: Contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .
Properties
CAS No. |
33493-30-0 |
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Molecular Formula |
C10H13O4P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
dimethoxyphosphoryl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C10H13O4P/c1-8-4-6-9(7-5-8)10(11)15(12,13-2)14-3/h4-7H,1-3H3 |
InChI Key |
ADISLPDXEVFBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)P(=O)(OC)OC |
Origin of Product |
United States |
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